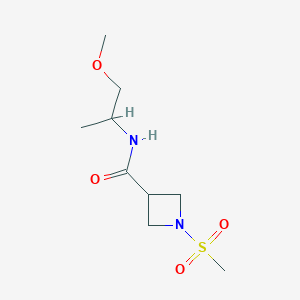![molecular formula C18H14N4O4 B2630347 N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide CAS No. 941946-13-0](/img/structure/B2630347.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H14N4O4 and its molecular weight is 350.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide and related compounds have been synthesized and characterized in various studies, highlighting their potential in scientific research. For instance, Valenta et al. (1990) explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides, showcasing methodologies that could be relevant to the synthesis of this compound derivatives (Valenta et al., 1990). Additionally, Al‐Sehemi et al. (2017) provided insight into the characterization of N,N-diacylaniline derivatives, including similar compounds, through density functional theory (DFT), offering a basis for understanding the electronic structure and reactivity of this compound (Al‐Sehemi et al., 2017).
Crystal Structure Analysis
The determination of crystal structures of compounds similar to this compound offers insights into their molecular geometry and potential interactions in biological systems. For example, the study by Jackson et al. (2002) on N-Phenyl-2-nitrobenzamide provides valuable information on molecular dimensions and hydrogen bonding patterns, which could be analogous to those found in this compound (Jackson et al., 2002).
Corrosion Inhibition Studies
The modification of benzamide derivatives, including the introduction of nitro and methoxy substituents, has been investigated for their potential as corrosion inhibitors. Mishra et al. (2018) explored the corrosion inhibition efficacy of N-Phenyl-benzamides on mild steel, indicating that structural analogs of this compound could possess significant corrosion inhibition properties (Mishra et al., 2018).
Antimicrobial and Anticancer Applications
The search for novel antimicrobial and anticancer agents has led to the synthesis and evaluation of various benzamide derivatives. Desai et al. (2013) synthesized thiazolidin-4-one derivatives incorporating thiazole rings, demonstrating significant antimicrobial activity, which suggests potential biomedical applications for similar compounds (Desai et al., 2013). Furthermore, Hour et al. (2007) assessed the cytotoxicity of quinazolinones against cancer cell lines, highlighting the therapeutic potential of structurally related compounds (Hour et al., 2007).
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-26-17-10-9-16(20-21-17)12-5-7-14(8-6-12)19-18(23)13-3-2-4-15(11-13)22(24)25/h2-11H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZUQFVMWIFHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylphenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide](/img/structure/B2630264.png)
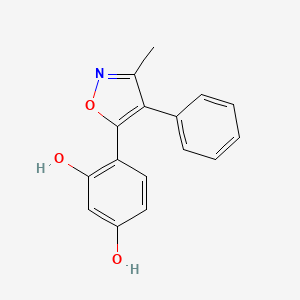

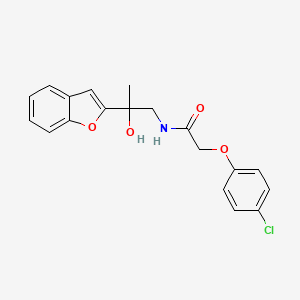

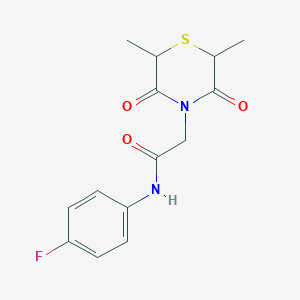
![N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2630271.png)
![4-{2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2630275.png)
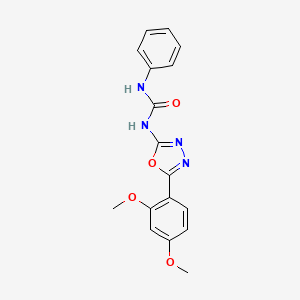
![5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2630279.png)

![3-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)propanamide](/img/structure/B2630282.png)
![methyl 3-(benzoylamino)-6-[2-(methoxyimino)ethyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2630283.png)
